2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic triazole-thioacetamide derivative characterized by a cyclohexyl substituent at the 5-position of the triazole ring and a p-tolyl acetamide moiety. The cyclohexyl group distinguishes it from phenyl or pyridinyl substituents in similar compounds, likely influencing lipophilicity, steric interactions, and target selectivity.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-7-9-14(10-8-12)19-15(23)11-24-17-21-20-16(22(17)18)13-5-3-2-4-6-13/h7-10,13H,2-6,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKGYSTWDMMIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with p-tolyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring and the triazole moiety may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions and proteins, potentially disrupting biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The compound shares a common scaffold with several triazole-thioacetamide derivatives, differing primarily in substituents at the triazole 4- and 5-positions and the acetamide aryl group:
Key Observations :
- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to phenyl or pyridinyl groups in VUAA1 or AM31. This may reduce aqueous solubility but enhance membrane permeability.
- Amino Group: The 4-amino substituent (shared with AM31) could facilitate hydrogen bonding with biological targets, a critical factor in reverse transcriptase inhibition .
Pharmacological Activity
Anticonvulsant Activity
While the target compound lacks direct data, fluorinated analogs like 5j exhibit potent anticonvulsant effects (ED₅₀ = 54.8 mg/kg in MES test) with low neurotoxicity (PI = 9.30) .
Reverse Transcriptase Inhibition
The target compound’s cyclohexyl group may hinder binding to hydrophilic enzyme pockets, suggesting lower efficacy unless paired with polar substituents.
Orco Receptor Modulation
VUAA1 and OLC15 demonstrate that pyridinyl/ethyl groups are critical for Orco agonism/antagonism . The target compound’s cyclohexyl and p-tolyl groups may sterically block receptor interactions, rendering it inactive in this context.
Biological Activity
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 278.37 g/mol
The structure features a triazole ring linked to a thioacetamide moiety, which is crucial for its biological activity. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability.
Synthesis
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves:
- Formation of the Triazole Ring : Utilizing cyclohexyl derivatives and appropriate thiol reagents.
- Substitution Reactions : Introducing the p-tolyl group through nucleophilic substitution.
- Purification : Crystallization or chromatographic techniques to obtain the final product with high purity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often in the range of 6.25 to 32 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as MCF7 and NCI-H460. The growth inhibition values (GI50) were found to be notably low, indicating potent activity .
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Inhibition of cell proliferation |
| HepG2 | 14.31 | Disruption of microtubule formation |
Enzyme Inhibition
Triazole compounds are known to inhibit various enzymes critical in disease processes:
- Cyclooxygenase Inhibition : Similar structures have shown potential as COX-II inhibitors, which are relevant in inflammation and cancer pathways .
The biological activity of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is attributed to:
- Interaction with Biological Targets : The triazole ring can coordinate with metal ions in enzymes, altering their activity.
- Disruption of Cellular Processes : By inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Case Studies
- Study on Antimicrobial Activity : A recent study demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting a broad-spectrum potential .
- Anticancer Evaluation : Research involving the evaluation of triazole derivatives against various cancer cell lines indicated that compounds with similar structures could effectively induce apoptosis and inhibit tumor growth through multiple pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide?
- Methodology : A common approach involves reacting 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under basic conditions (e.g., aqueous KOH). The mixture is refluxed, followed by precipitation in water, filtration, and recrystallization from ethanol . Modifications may include adjusting the molar ratios of reactants or solvent systems to optimize yield.
Q. What safety precautions are critical when handling this compound?
- Guidelines : Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Q. How are the physicochemical properties of this compound characterized?
- Techniques : Confirm structure via -NMR (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm and p-tolyl methyl at δ 2.3 ppm), IR (amide C=O stretch ~1650–1700 cm), and LC-MS for molecular weight verification. Elemental analysis ensures purity .
Q. What in vitro assays are used to evaluate its biological activity?
- Approach : Screen for antimicrobial, anti-inflammatory, or anticancer activity using assays like broth microdilution (MIC determination) or MTT cytotoxicity tests. Compare with structurally similar derivatives (e.g., furan-2-yl or pyrazole analogs) to infer structure-activity trends .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Analysis : Monitor reaction progress via TLC/HPLC. Adjust parameters like temperature (lower reflux to reduce side reactions) or solvent polarity. For example, replacing ethanol with DMF may enhance solubility of intermediates. Characterize byproducts (e.g., oxidized sulfonyl derivatives) using -NMR or X-ray crystallography .
Q. What computational methods predict the compound’s biological activity and binding modes?
- Strategy : Use PASS software to predict pharmacological effects (e.g., antiexudative or antiviral potential) and molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2 or bacterial enzymes). Validate predictions with in vitro assays .
Q. How do structural modifications (e.g., replacing cyclohexyl with aryl groups) affect activity?
- SAR Insights : Replace the cyclohexyl group with heterocycles (e.g., thiophene or pyridine) to alter lipophilicity and steric effects. Compare IC values in bioassays. For example, pyridinyl analogs may show enhanced solubility but reduced membrane permeability .
Q. What analytical techniques resolve discrepancies in reported biological data?
- Troubleshooting : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration). Use metabolomics (LC-MS/MS) to identify degradation products or metabolite interference. Cross-validate with orthogonal assays (e.g., Western blot for target protein inhibition) .
Q. How can environmental persistence and toxicity be assessed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
